molecular formula C23H24N2O3S B11193356 3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11193356
M. Wt: 408.5 g/mol
InChI Key: ULMSZBUACBYOBG-UHFFFAOYSA-N
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Description

3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of two rings sharing a single atom. The presence of multiple functional groups, including hydroxyphenyl, tetramethyl, and thiazolidine, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves several key steps. One common method starts with the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with suitable nucleophiles . The reaction conditions typically involve the use of solvents such as n-butanol and catalysts like aluminum trichloride . The resulting intermediate is then subjected to further modifications, including alkylation and substitution reactions, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization . The scalability of the process is crucial for its application in large-scale production.

Scientific Research Applications

3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For example, as an anticoagulant, it inhibits factors Xa and XIa by binding to their active sites and preventing their catalytic activity. This inhibition disrupts the blood coagulation cascade, reducing the formation of blood clots.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline-2-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Spirooxindoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Thiazolidinones: These compounds are widely studied for their potential therapeutic applications, including anti-inflammatory and antidiabetic effects.

Uniqueness

The uniqueness of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C23H24N2O3S/c1-13-9-17-14(2)11-22(3,4)25-20(17)18(10-13)23(21(25)28)24(19(27)12-29-23)15-5-7-16(26)8-6-15/h5-10,14,26H,11-12H2,1-4H3

InChI Key

ULMSZBUACBYOBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)O)C)(C)C

Origin of Product

United States

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